N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-beta-alanine
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Overview
Description
3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID is a complex organic compound that features a benzotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID typically involves multiple steps. One common approach is the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure the formation of the benzotriazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzotriazine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted benzotriazines.
Scientific Research Applications
3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases associated with GPR139.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets. One known target is the GPR139 receptor, where the compound acts as an agonist . This interaction modulates various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)PHENYLACETIC ACID
- N-(4-ETHOXYPHENYL)-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE
- METHYL 4-(4-HYDROXY-1,4-DIHYDRO-1,2,4-BENZOTRIAZIN-3-YL)BENZOATE
Uniqueness
What sets 3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID apart is its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to modulate GPR139 is particularly noteworthy, as this receptor is implicated in various physiological processes .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C18H22N4O4/c23-16(24)9-10-19-17(25)13-7-5-12(6-8-13)11-22-18(26)14-3-1-2-4-15(14)20-21-22/h1-4,12-13H,5-11H2,(H,19,25)(H,23,24) |
InChI Key |
VZCQUKDVDRKMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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